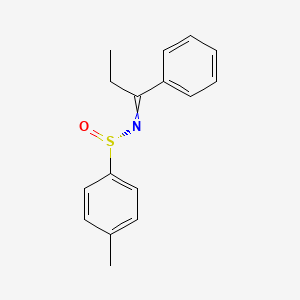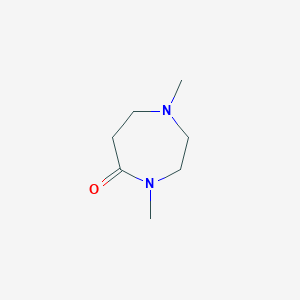
1,4-Dimethyl-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-1,4-diazepan-5-one is a seven-membered nitrogen-containing heterocyclic compound. It is part of the 1,4-diazepine family, which has garnered significant interest due to its wide range of therapeutic applications. These compounds are known for their biological and medicinal properties, including antimicrobial, anti-HIV, and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-1,4-diazepan-5-one typically involves the reaction of appropriate diketones with amines under controlled conditions. One common method includes the use of 1,2-diketones and urotropine in the presence of ammonium acetate, which facilitates the formation of the diazepine ring . Another approach involves the use of catalytic hydrogenation of nitroso derivatives to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethyl-1,4-diazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Catalytic hydrogenation can reduce nitroso derivatives back to the parent compound.
Substitution: The diazepine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation typically uses palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Parent diazepine compound.
Substitution: Various substituted diazepine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-1,4-diazepan-5-one has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating infections and cancer.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1,4-dimethyl-1,4-diazepan-5-one involves its interaction with specific molecular targets and pathways. It is known to inhibit signals in the central nervous system, making it useful for the synthesis of psychoactive drugs. The compound acts as an antagonist of platelet activation factor, which plays a role in its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazepine: A broader class of compounds with similar structural features.
1,4-Dimethyl-1-nitroso-1,4-diazepan-5-one: An oxidized derivative of the parent compound.
2,7-Diphenyl-1,4-diazepan-5-one: A structurally similar compound with different substituents.
Uniqueness
1,4-Dimethyl-1,4-diazepan-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable dimers through hydrogen bonding and its potential as a drug molecule make it a compound of significant interest in medicinal chemistry .
Eigenschaften
CAS-Nummer |
65675-38-9 |
|---|---|
Molekularformel |
C7H14N2O |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
1,4-dimethyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C7H14N2O/c1-8-4-3-7(10)9(2)6-5-8/h3-6H2,1-2H3 |
InChI-Schlüssel |
HRLUWJKDBGEGFV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(=O)N(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


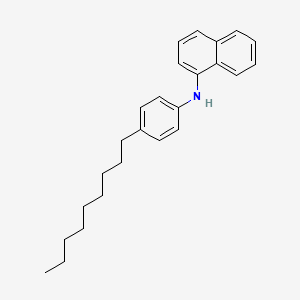
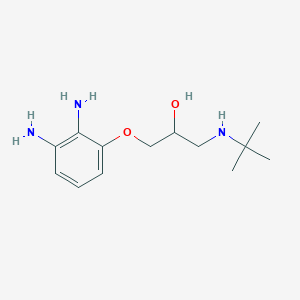
![N-[(Azepane-1-carbonyl)sulfanyl]benzamide](/img/structure/B14490997.png)
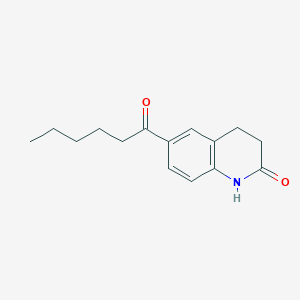
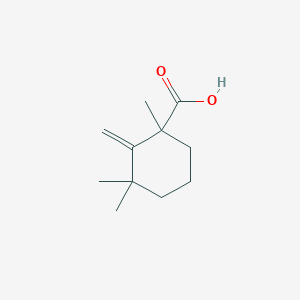

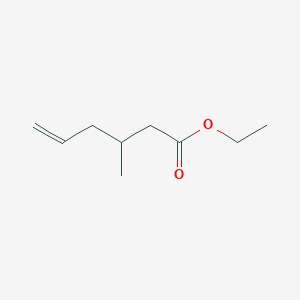
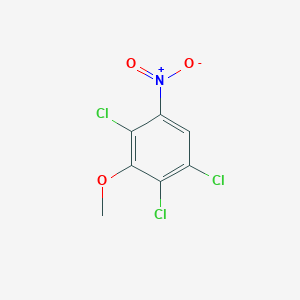
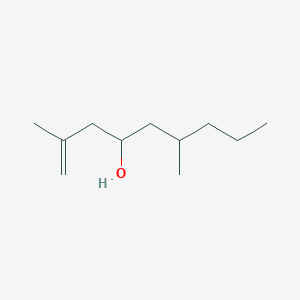
![1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione](/img/structure/B14491028.png)
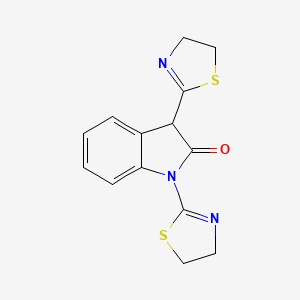

![3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14491045.png)
